molecular formula C9H10N2S B1214856 1,3-Dimethylbenzimidazoline-2-thione CAS No. 3418-46-0

1,3-Dimethylbenzimidazoline-2-thione

Cat. No.: B1214856
CAS No.: 3418-46-0
M. Wt: 178.26 g/mol
InChI Key: CSYLYUAMXUGIFE-UHFFFAOYSA-N
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Description

1,3-Dimethylbenzimidazoline-2-thione is an organic compound with the molecular formula C₉H₁₀N₂S. It is a derivative of benzimidazole, featuring a thione group at the second position and methyl groups at the first and third positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethylbenzimidazoline-2-thione can be synthesized through several methods. One common approach involves the alkylation of benzimidazole-2-thione derivatives. The reaction typically requires the use of alkylating agents such as methyl iodide or dimethyl sulfate under basic conditions . The reaction proceeds as follows:

    Starting Material: Benzimidazole-2-thione

    Reagents: Methyl iodide or dimethyl sulfate

    Conditions: Basic conditions (e.g., sodium hydroxide or potassium carbonate)

    Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale alkylation reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethylbenzimidazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thione group to a thiol group. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: The methyl groups at the first and third positions can undergo nucleophilic substitution reactions. Reagents such as halogens or alkyl halides are commonly employed.

Common Reagents and Conditions

    Oxidation: Peracids, hydrogen peroxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, alkyl halides

Major Products Formed

    Oxidation: Benzimidazole-2-sulfonyl derivatives

    Reduction: Benzimidazole-2-thiol derivatives

    Substitution: Various substituted benzimidazole derivatives

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole-2-thione
  • 1-Methylbenzimidazoline-2-thione
  • 3-Methylbenzimidazoline-2-thione

Uniqueness

1,3-Dimethylbenzimidazoline-2-thione is unique due to the presence of two methyl groups at the first and third positions, which enhances its stability and reactivity compared to other benzimidazole derivatives. This structural feature also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1,3-dimethylbenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c1-10-7-5-3-4-6-8(7)11(2)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYLYUAMXUGIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187778
Record name 1,3-Dimethylbenzimidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834895
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3418-46-0
Record name 1,3-Dimethylbenzimidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003418460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylbenzimidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,3-Dimethylbenzimidazoline-2-thione differ in its mechanism of thyroid peroxidase (TPX) inhibition compared to other benzimidazoline-2-thiones?

A1: Unlike benzimidazoline-2-thione and 1-methylbenzimidazoline-2-thione, which act as suicide inhibitors of TPX, this compound inhibits TPX-catalyzed iodination reactions via an alternate substrate mechanism. [] This difference arises from the N,N'-disubstituted structure of this compound, which prevents the formation of a benzimidazole-2-sulfenic acid, a crucial intermediate for the suicide inactivation mechanism observed with other benzimidazoline-2-thiones. Instead, this compound forms a benzimidazole-2-sulfonyl ylide upon oxidation. []

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